4-[(trimethylsilyl)oxy]pent-3-en-2-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-trimethylsilyloxypent-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-7(9)6-8(2)10-11(3,4)5/h6H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBADCSUQBLLAHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065387 | |
| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13257-81-3 | |
| Record name | 4-[(Trimethylsilyl)oxy]-3-penten-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13257-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Penten-2-one, 4-[(trimethylsilyl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2065387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role As a Protecting Group Strategy for Hydroxyl Functionality
In multi-step organic synthesis, the selective masking and unmasking of reactive functional groups is a critical strategy. wikipedia.org The trimethylsilyl (B98337) (TMS) group in 4-[(trimethylsilyl)oxy]pent-3-en-2-one serves as a classic protecting group for the enol form of acetylacetone (B45752). This protection strategy is pivotal because the acidic protons and nucleophilic nature of an unprotected 1,3-dicarbonyl compound can interfere with various sensitive reagents, such as organometallics or strong bases. masterorganicchemistry.com
By converting the enol's hydroxyl group into a silyl (B83357) ether, the compound's reactivity is temporarily tamed, allowing other transformations to occur elsewhere in a molecule. The TMS group is valued for its ease of introduction and, crucially, its selective removal under mild conditions. harvard.edu Deprotection is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or by exposure to mild acidic conditions. masterorganicchemistry.comharvard.edu This mild cleavage is highly chemoselective, leaving other functional groups, including different types of silyl ethers or acid-sensitive groups, intact.
The stability of the TMS ether is sufficient to withstand a range of non-acidic and non-nucleophilic reagents, making it a reliable choice for sequences involving oxidations, reductions, or carbon-carbon bond formations. masterorganicchemistry.com This strategy effectively allows the acetylacetonate (B107027) moiety to be carried through several synthetic steps before being liberated in its reactive form for subsequent cyclization or condensation reactions.
Building Block for Natural Product Synthesis
Natural products often feature complex architectures that require robust and reliable methods for their construction. The compound 4-[(trimethylsilyl)oxy]pent-3-en-2-one has proven to be a valuable C5 building block in the assembly of such molecules. Its utility stems from its function as a masked 1,3-dicarbonyl, which can participate in a variety of carbon-carbon bond-forming reactions.
As a potent nucleophile, it can react with electrophiles such as aldehydes, ketones, and alkyl halides in reactions like the Mukaiyama aldol (B89426) addition. This reaction allows for the controlled formation of carbon-carbon bonds, a fundamental process in the assembly of complex carbon skeletons. For instance, its reaction with an aldehyde, often promoted by a Lewis acid, generates a β-hydroxy diketone derivative, a common structural motif in polyketide natural products.
While specific total syntheses employing this exact reagent are part of proprietary or highly specialized research, the general strategy is well-established in the synthesis of polypropionate-derived natural products, such as those isolated from marine gastropods. nih.gov The controlled introduction of the acetylacetate unit is a key step in building up the carbon backbone of these molecules before subsequent cyclization and functional group manipulations.
Precursor in the Development of Advanced Materials
The application of 4-[(trimethylsilyl)oxy]pent-3-en-2-one extends beyond traditional organic synthesis into the realm of materials science. The compound has been utilized in the synthesis of organosilicon carbofunctional compounds. sigmaaldrich.com Specifically, it serves as a precursor to isomers of functionalized silanes, such as 4-(3′-triethoxysilylpropylimino)pent-2-en-2-ol and 4-(3′-triethoxysilylpropylamino)pent-3-en-2-one. sigmaaldrich.com
These resulting molecules are of significant interest because they combine the properties of an organic ligand with the material-forming capabilities of a triethoxysilyl group. The triethoxysilyl functionality is a well-known precursor for the formation of silica-based materials through sol-gel processes. By incorporating an organic chelating unit, derived from the original pentenone structure, these silanes can be used to create hybrid organic-inorganic materials. Such materials may have applications in catalysis, as coatings, or as functionalized surfaces where the organic part can coordinate to metal ions. The reaction pathway involves the displacement of the trimethylsilyloxy group and subsequent reaction at the carbonyl center to link the acetylacetonate-like fragment to the organosilane backbone.
Contributions to Chiral Synthesis and Stereocontrol
Achieving stereocontrol—the ability to form a specific stereoisomer of a product—is a paramount goal in modern synthesis, particularly for pharmaceuticals and biologically active molecules. The silyl (B83357) enol ether 4-[(trimethylsilyl)oxy]pent-3-en-2-one can be employed as a prochiral nucleophile in asymmetric reactions to create new stereocenters with high fidelity.
In the presence of a chiral Lewis acid catalyst, the addition of this silyl enol ether to an electrophile can proceed with high enantioselectivity or diastereoselectivity. The chiral catalyst coordinates to the electrophile and/or the nucleophile, creating a structured, asymmetric transition state that directs the attack from one face over the other.
Conformational studies of similar silylated pyrone systems have shown that the orientation of the silyloxy group can be controlled, which is a key factor in predicting the outcome of stereoselective aldol (B89426) reactions. ethz.ch While detailed studies focusing exclusively on this compound in this context are highly specific, the principles are drawn from the well-understood field of silyl enol ether chemistry. The generation of chiral products using this building block is integral to the synthesis of complex molecules where the precise three-dimensional arrangement of atoms is crucial for function, such as in the precursors to photosynthetic hydroporphyrins. rsc.org
Spectroscopic and Analytical Methodologies for Characterizing 4 Trimethylsilyl Oxy Pent 3 En 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 4-[(trimethylsilyl)oxy]pent-3-en-2-one. Both ¹H and ¹³C NMR provide critical information regarding the connectivity of atoms and the electronic environment of the nuclei. The compound exists predominantly as the Z-isomer due to the stability conferred by the conjugated system.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals that correspond to the different types of protons in the molecule. The trimethylsilyl (B98337) group gives rise to a sharp, intense singlet, typically observed far upfield due to the electropositive nature of silicon. The methyl protons attached to the carbonyl group and the vinyl methyl group will appear as distinct singlets in the aliphatic region. The vinylic proton will be observed as a singlet further downfield, characteristic of protons attached to a carbon-carbon double bond.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation. oregonstate.edu The carbon atoms of the trimethylsilyl group will produce a single, high-intensity signal at a characteristic upfield chemical shift. The two methyl carbons will have distinct signals, as will the vinylic carbon and the carbon of the carbonyl group, which will be the most downfield signal due to the deshielding effect of the oxygen atom. oregonstate.edu The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often allowing for the clear resolution of each unique carbon atom. oregonstate.edu
Mechanistic studies involving this compound, such as its reaction as a nucleophile in aldol (B89426) or Michael additions, can be effectively monitored using NMR. The disappearance of the starting material's characteristic signals and the appearance of new signals corresponding to the product provide real-time information on the reaction progress and can help elucidate the reaction mechanism. The integration of the peaks can be used to determine the relative amounts of reactants and products. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| (CH₃)₃Si- | 0.1 - 0.3 | -2.0 - 2.0 |
| CH₃-C= | 1.8 - 2.2 | 20 - 30 |
| =CH- | 5.0 - 5.5 | 95 - 105 |
| CH₃-C=O | 2.1 - 2.5 | 25 - 35 |
| C=O | - | 190 - 205 |
| C-O-Si | - | 150 - 160 |
Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) Techniques in Compound Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. researchgate.net For this compound, electron ionization (EI) mass spectrometry would be a common method for analysis.
The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.30 g/mol ). orgsyn.org However, silyl (B83357) enol ethers can be somewhat fragile, and the molecular ion peak may be weak. The fragmentation of the molecular ion provides a wealth of structural information. Key fragmentation pathways for this compound would likely involve the following:
Loss of a methyl group: A prominent peak would be expected at m/z corresponding to [M-15]⁺, resulting from the loss of a methyl radical from the trimethylsilyl group. This is a very common fragmentation for trimethylsilyl compounds.
Formation of the trimethylsilyl cation: A peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion, is typically a base peak or at least a very significant peak in the mass spectra of trimethylsilyl ethers.
Cleavage of the silyl enol ether linkage: Fragmentation can occur at the C-O or O-Si bonds. Cleavage of the O-Si bond can lead to the formation of an acetylacetonyl cation.
Acylium ion formation: Cleavage of the bond between the carbonyl carbon and the adjacent vinyl carbon can lead to the formation of a stable acylium ion, [CH₃CO]⁺, at m/z 43. nih.gov
Table 2: Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Significance |
| 172 | [C₈H₁₆O₂Si]⁺ | Molecular Ion (M⁺) |
| 157 | [M - CH₃]⁺ | Loss of a methyl group from the TMS group |
| 73 | [(CH₃)₃Si]⁺ | Trimethylsilyl cation, often the base peak |
| 43 | [CH₃CO]⁺ | Acylium ion |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.
The most prominent and diagnostic peaks would be:
C=O Stretch: A strong absorption band in the region of 1650-1690 cm⁻¹ is expected for the α,β-unsaturated ketone. The conjugation with the C=C double bond lowers the frequency compared to a saturated ketone (which typically appears around 1715 cm⁻¹).
C=C Stretch: A medium to strong absorption band in the region of 1600-1640 cm⁻¹ is characteristic of the carbon-carbon double bond stretch.
C-O-Si Stretch: Strong and broad absorption bands are expected in the fingerprint region, typically around 1250 cm⁻¹ and 1050-1100 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the Si-O-C linkage.
Si-C Stretch: Absorptions corresponding to the Si-C bonds of the trimethylsilyl group are also expected, typically appearing around 840 cm⁻¹ and 760 cm⁻¹.
C-H Stretches: C-H stretching vibrations for the methyl groups will be observed just below 3000 cm⁻¹.
The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ would confirm that the enol has been successfully converted to its silyl ether derivative.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
| C=O (α,β-unsaturated ketone) | 1650 - 1690 | Strong |
| C=C (alkene) | 1600 - 1640 | Medium to Strong |
| Si-O-C (asymmetric stretch) | ~1250 | Strong |
| Si-O-C (symmetric stretch) | 1050 - 1100 | Strong |
| Si-C (of TMS group) | ~840, ~760 | Medium to Strong |
| C-H (sp³ hybridized) | 2850 - 3000 | Medium |
Theoretical and Computational Investigations on 4 Trimethylsilyl Oxy Pent 3 En 2 One
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reaction mechanisms of silyl (B83357) enol ethers like 4-[(trimethylsilyl)oxy]pent-3-en-2-one. These studies provide detailed insights into the energetics and pathways of reactions such as aldol (B89426) and Michael additions.
Research has shown that the Mukaiyama aldol reaction, a staple transformation for silyl enol ethers, can proceed through various mechanistic pathways, including cyclic and acyclic transition states. The specific pathway is often influenced by the choice of Lewis acid catalyst and the solvent system. For instance, the reaction with an aldehyde in the presence of a Lewis acid like titanium tetrachloride (TiCl₄) is proposed to proceed through a six-membered cyclic transition state. DFT calculations help in determining the activation energies associated with these different pathways, thereby predicting the most favorable reaction course.
Furthermore, DFT studies can elucidate the role of the trimethylsilyl (B98337) group in modulating the reactivity of the enolate. The calculations can quantify the electronic effects of the silyl group on the oxygen atom and the delocalized π-system of the enone, providing a deeper understanding of its nucleophilicity.
Electronic Structure and Reactivity Predictions
The electronic structure of this compound is fundamental to its reactivity. Computational methods are employed to determine key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the distribution of electron density.
The HOMO of a silyl enol ether is typically localized on the C=C double bond, indicating that this is the primary site of nucleophilic attack. The energy of the HOMO is a critical parameter for predicting reactivity; a higher HOMO energy generally corresponds to a more nucleophilic and reactive species. Conversely, the LUMO is associated with the electrophilic character of the molecule. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from electronic structure calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP maps would be expected to show a high electron density around the enolic oxygen and the α-carbon, confirming their roles in nucleophilic reactions.
Below is a table summarizing typical calculated electronic properties for silyl enol ethers of this type.
| Property | Typical Calculated Value | Significance |
| HOMO Energy | -6.5 to -7.5 eV | Indicates nucleophilic character |
| LUMO Energy | 0.5 to 1.5 eV | Indicates electrophilic character |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | Relates to kinetic stability and reactivity |
| Dipole Moment | 2.0 to 3.0 D | Influences solubility and intermolecular interactions |
Transition State Analysis in Key Transformations
The analysis of transition states is a cornerstone of computational reaction chemistry, providing a detailed picture of the highest energy point along the reaction coordinate. For reactions involving this compound, transition state analysis can reveal the origins of stereoselectivity and the factors that control reaction rates.
In the context of the Mukaiyama aldol reaction, for example, DFT calculations can locate the transition state structures for the formation of different stereoisomers (e.g., syn and anti products). By comparing the energies of these competing transition states, one can predict the major product of the reaction. The geometry of the transition state, including bond lengths and angles of the forming bonds, can also be meticulously examined to understand the steric and electronic interactions that govern the stereochemical outcome.
Vibrational frequency analysis is an essential component of transition state analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The magnitude of this imaginary frequency can be related to the curvature of the potential energy surface at the transition state.
The following table outlines key parameters typically investigated in the transition state analysis of a silyl enol ether reaction.
| Parameter | Description | Significance |
| Activation Energy (ΔG‡) | The free energy difference between the reactants and the transition state. | Determines the reaction rate; a lower activation energy implies a faster reaction. |
| Imaginary Frequency | The single negative vibrational frequency of the transition state structure. | Confirms the structure as a true transition state and describes the reaction mode. |
| Key Bond Distances | The lengths of the bonds being formed and broken in the transition state. | Provides insight into the progress of the reaction at the transition state. |
| Dihedral Angles | Angles between planes of atoms in the transition state. | Crucial for understanding the origins of stereoselectivity. |
Future Research Directions for 4 Trimethylsilyl Oxy Pent 3 En 2 One Chemistry
Development of Novel Catalytic Systems
The development of innovative and efficient catalytic systems is paramount to expanding the synthetic utility of 4-[(trimethylsilyl)oxy]pent-3-en-2-one. Future research in this area is expected to focus on several key aspects:
Enantioselective Catalysis: A significant frontier is the development of chiral catalysts for asymmetric transformations. While silyl (B83357) enol ethers are known to participate in enantioselective reactions, such as protonations catalyzed by chiral Brønsted acids derived from gold(I) complexes, the application of this to this compound is an area ripe for investigation. organic-chemistry.orgnih.gov The goal would be to achieve high yields and enantioselectivities in the synthesis of chiral β-functionalized ketones.
Earth-Abundant Metal Catalysis: A shift towards sustainable chemistry will drive research into catalysts based on earth-abundant metals like iron, copper, and manganese. These offer a more economical and environmentally friendly alternative to precious metal catalysts. The exploration of these metals in reactions such as cross-coupling and functionalization of this compound is a promising avenue.
Photoredox and Electrocatalysis: The use of light and electricity to drive chemical reactions offers unique opportunities for novel reactivity. Investigating the behavior of this compound under photoredox or electrochemical conditions could lead to the discovery of new reaction pathways that are not accessible through traditional thermal methods.
| Catalyst Type | Potential Application for this compound | Research Focus |
| Chiral Gold(I) Complexes | Enantioselective protonation | Synthesis of optically active β-keto compounds. organic-chemistry.orgnih.gov |
| Iron-based Catalysts | Cross-coupling reactions | Development of sustainable and cost-effective C-C bond formation. |
| Photoredox Catalysts | Radical addition reactions | Accessing novel reactivity patterns through light-induced processes. |
| Electrocatalytic Systems | Oxidative or reductive transformations | Green and efficient synthesis of functionalized products. |
Exploration of New Synthetic Utilities
The unique structural features of this compound, including a nucleophilic double bond and a labile silyl group, make it a valuable building block in organic synthesis. Future research will likely focus on expanding its synthetic applications.
Cycloaddition Reactions: The diene-like character of this compound makes it an interesting candidate for various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions. Investigating its reactivity with a range of dienophiles and dipolarophiles could provide access to complex cyclic and heterocyclic scaffolds.
Multi-component Reactions: Designing one-pot, multi-component reactions involving this compound would be a highly efficient strategy for building molecular complexity. This could involve its reaction with multiple reagents simultaneously to form intricate products in a single synthetic operation.
Homo-coupling and Polymerization: The oxidative homo-coupling of silyl enol ethers derived from acetylacetone (B45752) has been reported to form polyketone chains. researchgate.net A detailed investigation into the controlled homo-coupling and potential polymerization of this compound could lead to the synthesis of novel polymers with interesting material properties.
Advanced Mechanistic Insights and Computational Modeling
A deeper understanding of the reaction mechanisms governing the reactivity of this compound is crucial for optimizing existing transformations and designing new ones.
In-depth Mechanistic Studies: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, coupled with kinetic studies, will be instrumental in elucidating the intricate details of reaction pathways. This includes identifying key intermediates and transition states in catalytic cycles.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will play a pivotal role in predicting the reactivity and selectivity of this compound in various reactions. For instance, computational studies can help to understand the factors controlling the keto-enol equilibrium, which is fundamental to its reactivity, and how this is influenced by solvent and catalyst choice. researchgate.net Such studies can also guide the design of new catalysts and the prediction of reaction outcomes.
| Research Area | Methodology | Objective |
| Mechanistic Elucidation | In-situ Spectroscopy, Kinetic Analysis | To identify reactive intermediates and understand reaction pathways. |
| Computational Modeling | Density Functional Theory (DFT) | To predict reactivity, selectivity, and guide catalyst design. researchgate.net |
| Stereochemical Control | Combined Experimental & Computational | To understand and control the stereochemical outcome of reactions. |
Potential in Materials Science and Interdisciplinary Research
The unique properties of this compound suggest its potential for applications beyond traditional organic synthesis, particularly in materials science and other interdisciplinary fields.
Monomer for Functional Polymers: The vinyl ether-like functionality of this compound makes it a potential monomer for polymerization reactions. The resulting polymers, bearing silyl ether and ketone functionalities, could exhibit interesting properties such as degradability, tunable polarity, and the potential for post-polymerization modification.
Surface Modification: The reactive nature of the silyl enol ether group could be exploited for the functionalization of surfaces. It could be used to modify the surface of materials like silica (B1680970) or metal oxides to impart new properties, such as hydrophobicity or biocompatibility.
Precursor for Nanomaterials: The controlled hydrolysis of this compound, potentially in the presence of other precursors, could be explored as a route to synthesize well-defined metal oxide or silica-based nanomaterials with tailored properties for applications in catalysis, sensing, or drug delivery.
Q & A
Q. What synthetic methodologies are commonly used to prepare 4-[(trimethylsilyl)oxy]pent-3-en-2-one?
The synthesis typically involves silylation of the corresponding enol or enolate intermediate under anhydrous conditions. Key steps include:
- Reacting pent-3-en-2-one with a trimethylsilyl chloride (TMSCl) reagent in the presence of a base (e.g., triethylamine) to protect the enol oxygen.
- Monitoring reaction progress via thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for final purification .
- Optimizing solvent choice (e.g., dichloromethane or tetrahydrofuran) and temperature (0–25°C) to minimize side reactions like over-silylation .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystals are grown via slow evaporation of a saturated solution in solvents like ethyl acetate or hexane.
- Data collection and refinement are performed using software suites such as SHELXL or WinGX, which handle space group determination, thermal parameter adjustments, and validation of bond lengths/angles .
- For non-crystalline samples, complementary techniques like powder XRD or electron diffraction may be employed .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : H and C NMR identify the silyl ether group (δ ~0.1–0.3 ppm for Si(CH)) and α,β-unsaturated ketone (δ 5.5–6.5 ppm for enol ether protons) .
- IR Spectroscopy : Stretching vibrations for the C=O (1700–1750 cm) and Si–O (1000–1100 cm) groups confirm functionalization .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a basis set like 6-31G(d) to compute molecular orbitals, partial charges, and electrostatic potential surfaces. This helps predict reactivity sites (e.g., nucleophilic attack at the α,β-unsaturated ketone) .
- Validation : Compare computed IR/NMR spectra with experimental data to assess accuracy. Discrepancies >5% may necessitate re-optimization of the computational model .
Q. How can researchers resolve contradictions between experimental and computational data during structural elucidation?
- Cross-Validation : Combine SC-XRD (definitive bond lengths) with DFT-optimized geometries to identify outliers. For example, discrepancies in dihedral angles may indicate conformational flexibility in solution .
- Dynamic Effects : Use molecular dynamics (MD) simulations to model solvent or temperature effects on the structure, which static XRD or DFT may not capture .
Q. What strategies improve regioselectivity in silylation reactions involving α,β-unsaturated ketones?
- Steric Control : Bulkier silylating agents (e.g., TMSOTf) favor silylation at less hindered oxygen sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for selective silylation .
- Catalysis : Lewis acids (e.g., ZnCl) can activate the carbonyl group, directing silylation to the enol tautomer .
Q. How do steric and electronic effects of the trimethylsilyl group influence the compound’s reactivity?
- Steric Shielding : The TMS group protects the enol ether oxygen from electrophilic attack, redirecting reactivity to the α,β-unsaturated ketone.
- Electronic Effects : The electron-donating TMS group increases electron density at the β-carbon, enhancing susceptibility to Michael additions .
Q. What advanced techniques are used to study the compound’s stability under varying pH and temperature conditions?
- Kinetic Studies : Monitor degradation via HPLC under controlled pH (e.g., 2–12) and temperature (25–80°C) to derive Arrhenius parameters for shelf-life prediction .
- Accelerated Stability Testing : Use differential scanning calorimetry (DSC) to identify decomposition exotherms and thermogravimetric analysis (TGA) for moisture sensitivity .
Data Contradiction and Optimization
Q. How should researchers address inconsistent NMR data between batches of synthesized material?
Q. What experimental design principles minimize side reactions during large-scale synthesis?
- Stepwise Addition : Introduce TMSCl slowly to avoid exothermic side reactions.
- Inert Atmosphere : Use argon or nitrogen to prevent hydrolysis of the silyl ether .
- Scalability Tests : Pilot reactions at 10–100 mg scales to identify heat/mass transfer issues before industrial-scale production .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
